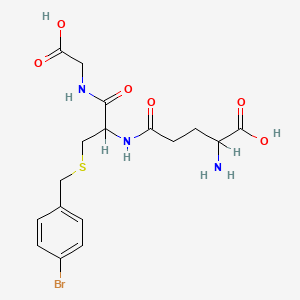

S-(4-Bromobenzyl)glutathione

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del S-p-bromobencil glutatión normalmente implica la conjugación del glutatión con el cloruro de p-bromobencilo en condiciones básicas. La reacción se lleva a cabo en un solvente orgánico como el dimetilsulfóxido (DMSO) o el acetonitrilo, con una base como el hidróxido de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleofílica .

Métodos de producción industrial: La producción industrial del S-p-bromobencil glutatión sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El producto final se purifica mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El S-p-bromobencil glutatión experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar disulfuros o sulfóxidos.

Reducción: Las reacciones de reducción pueden convertir el grupo bromobencilo en un grupo bencilo.

Sustitución: El átomo de bromo en el grupo p-bromobencilo se puede sustituir con otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Nucleófilos como tioles, aminas o alcóxidos.

Productos principales:

Oxidación: Disulfuros, sulfóxidos.

Reducción: Bencil glutatión.

Sustitución: Diversos derivados de glutatión sustituidos.

Aplicaciones Científicas De Investigación

Química: El S-p-bromobencil glutatión se utiliza como una herramienta para estudiar el sistema de la glioxalasa y su papel en los procesos de desintoxicación .

Biología: El compuesto se emplea en la investigación para comprender los mecanismos de la inhibición enzimática y el papel de la glioxalasa 1 en el metabolismo celular .

Medicina: El S-p-bromobencil glutatión ha mostrado potencial como agente anticancerígeno debido a su capacidad para inhibir la glioxalasa 1, que está sobreexpresada en varios cánceres . También exhibe propiedades antiinflamatorias y se ha estudiado por sus efectos sobre la ansiedad y la actividad convulsiva .

Industria: En aplicaciones industriales, el S-p-bromobencil glutatión se utiliza en el desarrollo de nuevos agentes terapéuticos y como una herramienta bioquímica en el descubrimiento de fármacos .

Mecanismo De Acción

El S-p-bromobencil glutatión ejerce sus efectos al inhibir la glioxalasa 1, una enzima que desintoxica el metilglioxal. La inhibición de la glioxalasa 1 conduce a la acumulación de metilglioxal, que puede inducir la apoptosis en las células cancerosas . El compuesto se une al sitio activo de la glioxalasa 1, evitando que la enzima catalice la conversión del metilglioxal en compuestos menos tóxicos . Esta inhibición altera el metabolismo celular e induce estrés oxidativo, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares:

S-(p-clorobencil)glutatión: Estructura similar pero con un átomo de cloro en lugar de bromo.

S-(p-metilbencil)glutatión: Contiene un grupo metilo en lugar de bromo.

S-(p-fluorobencil)glutatión: Contiene un átomo de flúor en lugar de bromo.

Singularidad: El S-p-bromobencil glutatión es único debido a su alta potencia como inhibidor de la glioxalasa 1 y su capacidad para inducir la apoptosis en las células cancerosas. La presencia del átomo de bromo mejora su afinidad de unión a la enzima, lo que lo hace más eficaz en comparación con otros compuestos similares .

Propiedades

Número CAS |

31702-37-1 |

|---|---|

Fórmula molecular |

C17H22BrN3O6S |

Peso molecular |

476.3 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H22BrN3O6S/c18-11-3-1-10(2-4-11)8-28-9-13(16(25)20-7-15(23)24)21-14(22)6-5-12(19)17(26)27/h1-4,12-13H,5-9,19H2,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 |

Clave InChI |

HMNYAPVDRLKBJH-STQMWFEESA-N |

SMILES isomérico |

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |

SMILES |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |

SMILES canónico |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |

Secuencia |

XXG |

Origen del producto |

United States |

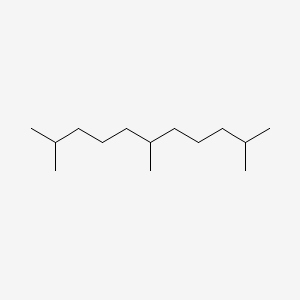

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.